molecular formula C5H12N2O B13159573 3-Aminopentanamide

3-Aminopentanamide

Cat. No.: B13159573
M. Wt: 116.16 g/mol
InChI Key: SKLRWTXMQKPJMH-UHFFFAOYSA-N
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Description

3-Aminopentanamide is an organic compound with the molecular formula C5H12N2O It is a fatty amide consisting of pentanamide with an amino substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopentanamide typically involves the reaction of 3-aminopentanoic acid with ammonia or an amine under specific conditions. The reaction can be catalyzed by enzymes such as 5-aminopentanamidase, which facilitates the conversion of 3-aminopentanoic acid to this compound .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to optimize yield and purity. The process generally includes steps such as purification and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and specific enzymes (e.g., 5-aminopentanamidase) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: 3-Aminopentanoic acid and ammonia.

    Oxidation and Reduction: Various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-Aminopentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopentanamide involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by 5-aminopentanamidase, leading to the formation of 3-aminopentanoic acid and ammonia . These products can then participate in various metabolic pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Uniqueness: 3-Aminopentanamide is unique due to its specific position of the amino group, which influences its chemical reactivity and biological interactions. This positional difference can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

3-aminopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLRWTXMQKPJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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